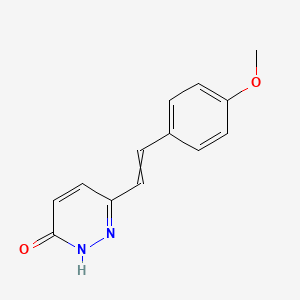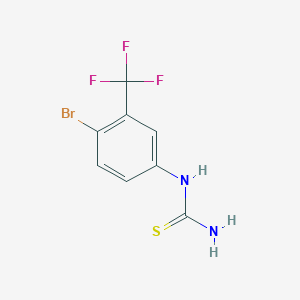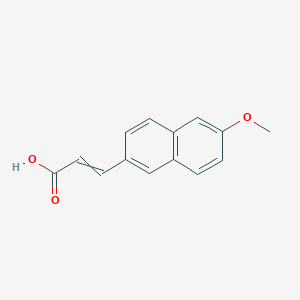
3-(Bromomethyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)but-3-en-2-ol is an organic compound with the molecular formula C5H9BrO. It is a brominated alcohol with a double bond, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions due to its unique structure, which allows for multiple functional group transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)but-3-en-2-ol can be synthesized through several methods. One common approach involves the bromomethylation of but-3-en-2-ol. This reaction typically uses hydrobromic acid (HBr) in the presence of a catalyst such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)but-3-en-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products Formed
Nucleophilic Substitution: Formation of various alcohols and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of saturated alcohols.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)but-3-en-2-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the synthesis of bioactive molecules, such as pheromones and antitumor agents.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)but-3-en-2-ol involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The double bond in the molecule also allows for addition reactions, expanding its utility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3-buten-1-ol: Another brominated alcohol with a similar structure but different reactivity due to the position of the bromine atom.
Methyl 3-(Bromomethyl)but-3-enoate: A related compound used in similar allylation reactions.
Uniqueness
3-(Bromomethyl)but-3-en-2-ol is unique due to its combination of a bromine atom and a double bond, which provides a versatile platform for various chemical transformations. Its ability to undergo both nucleophilic substitution and addition reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H9BrO |
|---|---|
Peso molecular |
165.03 g/mol |
Nombre IUPAC |
3-(bromomethyl)but-3-en-2-ol |
InChI |
InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h5,7H,1,3H2,2H3 |
Clave InChI |
DOAIDTIGLBTDQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=C)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)

![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)

